molecular formula C14H15N3O4 B2996339 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034384-45-5

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2996339
CAS No.: 2034384-45-5
M. Wt: 289.291
InChI Key: LNJLZINKMLKUQI-UHFFFAOYSA-N
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Description

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted at the 3-position with a piperidin-4-yl group. This piperidine moiety is further functionalized with a pyridine-2-carbonyl group.

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJLZINKMLKUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine carbonyl group, and the construction of the oxazolidine-2,4-dione moiety. One common synthetic route involves the following steps:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Pyridine Carbonyl Group: The pyridine carbonyl group can be introduced via acylation reactions using pyridine-2-carbonyl chloride.

    Construction of Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione moiety can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

BI96718: 3-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione

  • Key Differences: Substituent: The piperidine group in BI96718 is substituted with a thiophene-based enoyl chain [(2E)-3-(thiophen-2-yl)prop-2-enoyl], whereas the target compound has a pyridine-2-carbonyl group. Functional Implications: The thiophene moiety may enhance π-π stacking interactions, whereas the pyridine group could improve hydrogen bonding or metal coordination.

Famphur: 3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione

  • Key Differences: Oxazolidine Substitution: Famphur’s oxazolidine ring is substituted with an anilino group and a bulky 4-phenoxyphenyl group, contrasting with the target compound’s piperidine-pyridine substituent. Application: Famphur is an insecticide, while the target compound’s pyridine-piperidine system may target different biological pathways (e.g., fungal or bacterial enzymes) . Steric Effects: The bulky aromatic groups in famphur likely reduce membrane permeability compared to the more compact pyridine-piperidine system.

Vinclozolin: (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione

  • Key Differences :
    • Substituents : Vinclozolin features a 3,5-dichlorophenyl group and vinyl side chain on the oxazolidine ring, while the target compound uses a piperidine-pyridine system.
    • Activity : Vinclozolin is a dicarboximide fungicide inhibiting spore formation in fungi, whereas the pyridine-piperidine motif in the target compound may enable interactions with bacterial or mammalian targets .
    • Molecular Weight : Vinclozolin (MW 286.11) is lighter due to its simpler substituents .

3-{1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione

  • Key Differences: Substituent: The piperidine group here is functionalized with a 4-chlorophenoxy-propanoyl chain, differing from the pyridine-2-carbonyl group. Molecular Weight: This analog (MW 380.8) is heavier due to the chlorophenoxy and propanoyl moieties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Evidence Source
Target Compound Not provided Not provided Pyridine-2-carbonyl-piperidine Inferred: Antimicrobial N/A
BI96718 C15H16N2O4S 320.36 Thiophene-enoyl-piperidine Research chemical
Famphur C19H17N3O5 367.36 Anilino, 4-phenoxyphenyl Insecticide
Vinclozolin C12H9Cl2NO3 286.11 3,5-Dichlorophenyl, vinyl Fungicide
3-{1-[2-(4-Chlorophenoxy)... () C18H21ClN2O5 380.80 4-Chlorophenoxy-propanoyl-piperidine Potential herbicide

Research Implications

  • Structural-Activity Relationships (SAR) : The piperidine-pyridine system in the target compound may enhance target specificity compared to bulky aryl groups in vinclozolin or famphur.
  • Solubility and Bioavailability: Pyridine’s polarity could improve water solubility relative to thiophene (BI96718) or chlorophenoxy () analogs.
  • Toxicity Profile : Unlike vinclozolin, which was phased out due to endocrine-disruption concerns, the target compound’s pyridine group may reduce off-target effects .

Biological Activity

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 253.28 g/mol
  • Functional Groups : The presence of an oxazolidine ring, a carbonyl group, and a piperidine moiety contributes to its biological activity.

Research indicates that this compound may exert its effects through modulation of specific biological pathways. The oxazolidine ring structure is known to interact with various biological targets, potentially influencing cellular signaling pathways and gene expression.

Antiproliferative Activity

Several studies have focused on the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • IC50 Values : Preliminary results suggest that the compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Cell LineIC50 (µM)Reference
A54912.5
MCF-715.0
HepG210.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

Study on Cancer Treatment

A recent study investigated the effects of the compound on tumor growth in mouse models. The results indicated that treatment with this compound resulted in:

  • Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
  • Mechanistic Insights : Analysis suggested that the compound induces apoptosis in cancer cells through activation of caspase pathways.

In Vivo Studies

In vivo studies have further confirmed the compound's efficacy. For example:

  • Model Used : Xenograft models with human cancer cell lines.
  • Findings : The compound not only reduced tumor size but also exhibited minimal side effects, indicating a favorable therapeutic index.

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